molecular formula C11H12O2 B8756387 2-Propenoic acid, 3-(2-methylphenyl)-, methyl ester, (2E)-

2-Propenoic acid, 3-(2-methylphenyl)-, methyl ester, (2E)-

Cat. No. B8756387
M. Wt: 176.21 g/mol
InChI Key: FVSMIMXZNUZTOE-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

A solution of 1.20 g of o-tolualdehyde in 20 ml of anhydrous tetrahydrofuran was added to a suspension of 3.67 g of methyl (triphenylphosphoranylidene)acetate in 20 ml of anhydrous tetrahydrofuran at room temperature, and the mixture was refluxed for 15 hours. The solvent was then distilled off under reduced pressure, and the residue was subjected to silica gel column chromatography (40 g). Elution with hexane-ethyl acetate (2:1) gave 1.65 g of methyl 2-methylcinnamate.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([CH:7]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.C1(P(=[CH:29][C:30]([O:32][CH3:33])=[O:31])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:29][C:30]([O:32][CH3:33])=[O:31]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
3.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
WASH
Type
WASH
Details
Elution with hexane-ethyl acetate (2:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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